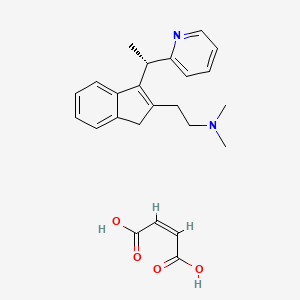
PF-2771
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-2771 is a potent, selective CENP-E inhibitor, this compound inhibits CENP-E motor activity with an IC50 of 16.1 ± 1.2 nM. in vitro: this compound is a potent, noncompetitive, selective inhibitor of CENP-E motor function。this compound is a specific CENP-E inhibitor critical to basal-like breast cancer tumor cell survival. in vivo: The in vivo EC50 of this compound for phospho-HH3-Ser10 elevation is estimated by the mathematical model to be 4.1 nM(free-drug concentration). The elevated phosphoHH3-Ser10 levels are responsive in a predicable fashion, consistent with a standard Hill function. The in vivo EC50 value is consistent with the in vitro cellular IC50 (11 nM) in the HCC1806 cell line as well as the biochemical potency (IC50, 16 nM).
Aplicaciones Científicas De Investigación
Plasma Focus Research
PF-2771 has notable implications in plasma focus research, contributing to a better understanding of dense transient plasma. It is a key component in plasma focus (PF) devices, which have shown promise in various applications including non-destructive tests, detection of substances, and pulsed radiation in both biology and material sciences. These devices operate over a broad energy range and have parameters like ‘plasma energy density’ and ‘drive parameter’, instrumental for designing ultra-miniature pinch focus devices. These devices could revolutionize areas by offering new methods for material testing and substance detection (Soto, 2005).
High-Energy-Density Physics and Foam Liners
This compound is also pivotal in studies focusing on high-energy-density physics. The research has concentrated on the dynamics of foam liners and tungsten wire arrays in PF discharge, suggesting new possibilities in using PF in such studies. A notable approach includes load formation using a cloud of free fine-disperse particles of condensed matter (dust) to enhance MHD stability and increase MHD stability, manifesting in various PF research and application domains (Krauz, 2006).
Decision Making and Scientific Computing
In the realm of scientific computing, this compound aids in facilitating large-scale linear algebra and parallel decision-making through platforms like the P-Grade portal. This has significant applications in solving large-scale linear systems of equations and supports the use of parallel block iterative algorithm, providing an interface for parallel decision making algorithms. Such advancements underscore the importance of this compound in enhancing the efficiency and accessibility of scientific computing services (Astsatryan et al., 2013).
Weather Forecasting and Climate Models
In the field of atmospheric sciences, this compound is instrumental in data assimilation for high-dimensional geophysical models through localized particle filters. This application is vital for models like Weather Research and Forecasting (WRF), where this compound contributes to managing complex requirements of climate and weather research experiments. The use of this compound in this domain provides a robust framework for integrating and executing large-scale, computationally demanding models, paving the way for more accurate and comprehensive weather forecasting and climate research (Poterjoy & Anderson, 2016).
Propiedades
Fórmula molecular |
C29H36ClN5O4 |
|---|---|
Peso molecular |
554.08 |
Sinónimos |
PF2771; PF 2271 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



